![molecular formula C19H22N4 B2435092 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 849826-76-2](/img/structure/B2435092.png)

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

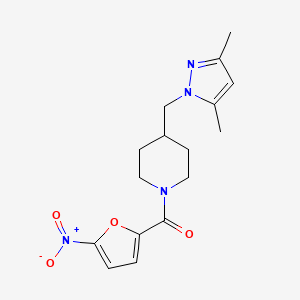

This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms. The specific substitutions on this benzimidazole appear to make it a unique compound .

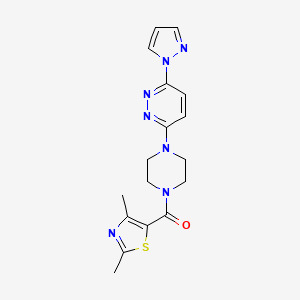

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzimidazole core with various substitutions. These include a methyl group on the 3-position, a propyl group on the 2-position, and a propylamino group on the 1-position of the benzimidazole. Additionally, a pyrido group is fused to the benzimidazole, and a carbonitrile group is attached to the 4-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modifications

The synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to tricyclic compounds with potential antimicrobial activity. Vilsmeier-Haack formylation and chlorination reactions are used to introduce functional groups, expanding the scope for structural diversification and application in medicinal chemistry (Rida et al., 1988).

Fluorescent Properties and Applications

The fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives have been studied, revealing their potential as fluorescent whitening agents for polyester fibers. This demonstrates the utility of these compounds in materials science, specifically in improving the aesthetic and functional qualities of textiles (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Research into the antimicrobial properties of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has shown that many compounds in this class exhibit in vitro activity against various microorganisms. This highlights their potential in the development of new antimicrobial agents, addressing the ongoing need for effective treatments against resistant strains of bacteria (Badawey & Gohar, 1992).

Potential in Medicinal Chemistry

The exploration of benzimidazole derivatives, including pyrido[1,2-a]benzimidazole compounds, in medicinal chemistry is evident through their inclusion in studies targeting antileukemic, antimicrobial, and other pharmacological activities. Although some compounds were found to be inactive in these contexts, the structural framework of these molecules presents opportunities for further optimization and discovery of bioactive agents (Rida et al., 1988).

Wirkmechanismus

The mechanism of action of a compound generally refers to its behavior in a biological system, which is not predictable without experimental data. Benzimidazoles have a wide range of biological activities, but the specific activities of this compound would depend on its exact structure and the system in which it is used .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-4-8-14-13(3)15(12-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-11-5-2/h6-7,9-10,21H,4-5,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPQJKQSTSGFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)